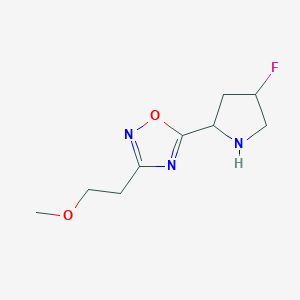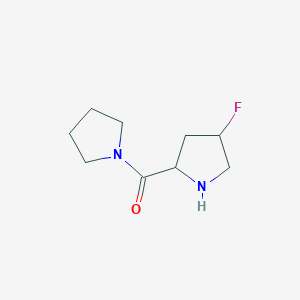
(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
Descripción general
Descripción
“(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains two pyrrolidine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized using various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Surfactant Chemistry
Pyrrolidone-based compounds, including those derived from (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone, have been explored for their surface-active properties. The addition of pyrrolidone to various hydrophobes has shown to enhance the performance of surfactant structures by improving water solubility, compatibility, and solvency. These derivatives exhibit reduced toxicity and are capable of forming electrostatic and hydrophobic interactions, making them of interest to both industrial and academic researchers (Login, 1995).
Pharmacological Studies
Pyrrolidin-2-one pharmacophore, closely related to the core structure of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone, is a key element in the design of central nervous system agents. These agents are capable of facilitating memory processes and attenuating cognitive function impairments associated with various conditions. The stereochemistry of these compounds, including derivatives like phenylpiracetam, has shown a direct relationship between the configuration of stereocenters and their biological properties, highlighting the importance of enantiomerically pure compounds in enhancing pharmacological profiles (Veinberg et al., 2015).
Drug Discovery
The pyrrolidine ring is a versatile scaffold for developing novel biologically active compounds. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry and increasing three-dimensional coverage of molecules. This scaffold has been employed in the discovery of bioactive molecules with target selectivity, showcasing the multifunctional role of pyrrolidine derivatives in medicinal chemistry (Li Petri et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDUYDVZFPHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



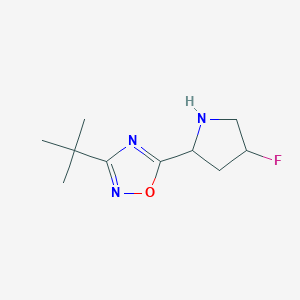

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)

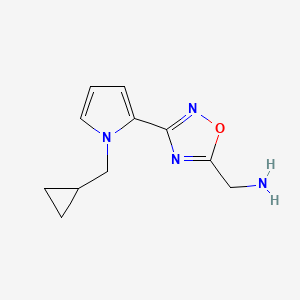

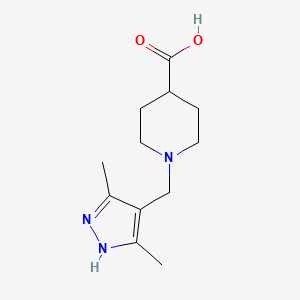
![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
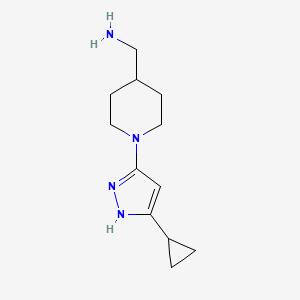
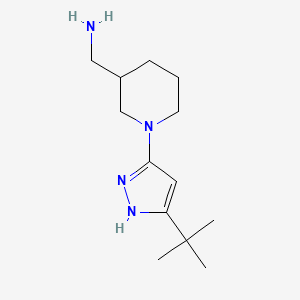
![3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1475721.png)

